4-Bromo-4-(1,3-dioxolan-2-yl)oxane
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Overview
Description
4-Bromo-4-(1,3-dioxolan-2-yl)oxane is an organic compound that features a bromine atom and a dioxolane ring attached to an oxane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4-(1,3-dioxolan-2-yl)oxane typically involves the bromination of a precursor compound containing the oxane and dioxolane rings. One common method is the bromination of 4-(1,3-dioxolan-2-yl)oxane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4-(1,3-dioxolan-2-yl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-4-(1,3-dioxolan-2-yl)oxane, 4-alkoxy-4-(1,3-dioxolan-2-yl)oxane, and 4-amino-4-(1,3-dioxolan-2-yl)oxane.
Oxidation Reactions: Products include 4-oxo-4-(1,3-dioxolan-2-yl)oxane and other oxidized derivatives.
Reduction Reactions: The main product is 4-(1,3-dioxolan-2-yl)oxane.
Scientific Research Applications
4-Bromo-4-(1,3-dioxolan-2-yl)oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-4-(1,3-dioxolan-2-yl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and dioxolane ring play crucial roles in its reactivity and binding affinity. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(1,3-dioxolan-2-yl)phenol
- 4-Bromo-3-(1,3-dioxolan-2-yl)phenoxybenzonitrile
- 2-Bromomethyl-1,3-dioxolane
Uniqueness
4-Bromo-4-(1,3-dioxolan-2-yl)oxane is unique due to its specific structural features, such as the presence of both a bromine atom and a dioxolane ring attached to an oxane structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H13BrO3 |
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Molecular Weight |
237.09 g/mol |
IUPAC Name |
4-bromo-4-(1,3-dioxolan-2-yl)oxane |
InChI |
InChI=1S/C8H13BrO3/c9-8(1-3-10-4-2-8)7-11-5-6-12-7/h7H,1-6H2 |
InChI Key |
SKVYJDJXZXBMID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2OCCO2)Br |
Origin of Product |
United States |
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